beta-Nicotinamide adenine dinucleotide 4-hydrate
Overview
Description
Beta-Nicotinamide adenine dinucleotide 4-hydrate: is a coenzyme found in all living cells. It plays a crucial role in metabolic processes, acting as an electron carrier in redox reactions. This compound is essential for the production of adenosine triphosphate, the primary energy currency of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Nicotinamide adenine dinucleotide 4-hydrate can be synthesized through various methods. One common approach involves the silanization of nicotinamide followed by condensation with hydroxyl-protected ribose in the presence of trimethylsilyl trifluoromethanesulfonate, which generates the beta-nucleoside with high stereoselectivity .
Industrial Production Methods: Industrial production often involves the use of yeast cells, such as Saccharomyces cerevisiae, to produce this compound. The compound is then purified using column chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Beta-Nicotinamide adenine dinucleotide 4-hydrate undergoes various types of reactions, including:
Oxidation-Reduction Reactions: It cycles between its oxidized form (NAD+) and reduced form (NADH) to maintain redox balance in cells.
Enzyme-Catalyzed Reactions: It participates in enzyme-catalyzed oxido-reduction processes and many genetic processes.
Common Reagents and Conditions: Common reagents used in these reactions include alcohol dehydrogenase and other enzymes that facilitate the transfer of electrons. Conditions typically involve maintaining a specific pH and temperature to ensure optimal enzyme activity .
Major Products Formed: The major products formed from these reactions include NADH and other reduced forms of the compound, which are essential for various metabolic pathways .
Scientific Research Applications
Beta-Nicotinamide adenine dinucleotide 4-hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as an electron carrier in various chemical reactions and studies involving redox processes.
Biology: It plays a critical role in cellular metabolism, DNA repair, and gene expression.
Medicine: It is involved in studies related to neuroprotection, cancer therapy, and metabolic disorders.
Mechanism of Action
Beta-Nicotinamide adenine dinucleotide 4-hydrate exerts its effects by cycling between its oxidized (NAD+) and reduced (NADH) forms. This cycling is crucial for maintaining the redox balance necessary for continued cell growth and metabolic reactions . It acts as a cofactor for various enzymes, including sirtuins, poly (ADP-ribose) polymerases, and cADP-ribose synthases, which are involved in DNA repair, gene expression, and cell death .
Comparison with Similar Compounds
- Beta-Nicotinamide adenine dinucleotide sodium salt
- Beta-Nicotinamide adenine dinucleotide, reduced disodium salt hydrate
- Nicotinamide adenine dinucleotide phosphate (NADP)
Uniqueness: Beta-Nicotinamide adenine dinucleotide 4-hydrate is unique due to its high purity and stability at ambient temperatures compared to other forms of NAD. It is less hygroscopic and electrostatic, making it more stable and easier to handle in various research and industrial applications .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrahydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;;;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);4*1H2/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWDDIGNQVLAEO-ITGWJZMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O.O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O.O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N7O18P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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